molecular formula C14H8BrN3O3 B14184732 Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- CAS No. 858118-13-5

Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-

Cat. No.: B14184732
CAS No.: 858118-13-5
M. Wt: 346.13 g/mol
InChI Key: HCVKQULNLFVZMO-UHFFFAOYSA-N
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Description

Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a 5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: The initial step involves the construction of the pyrrolo[2,3-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Bromination and Nitration: The pyrrolo[2,3-b]pyridine core is then subjected to bromination and nitration reactions to introduce the 5-bromo and 4-nitro substituents, respectively. These reactions are typically carried out using bromine or N-bromosuccinimide (NBS) and nitric acid under controlled conditions.

    Coupling with Phenyl Methanone: The final step involves the coupling of the substituted pyrrolo[2,3-b]pyridine with phenyl methanone. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

In an industrial setting, the production of Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- may involve optimized versions of the above synthetic routes. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. Additionally, industrial production methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are employed.

    Substitution: Reagents such as Grignard reagents (RMgX) or lithium halides (LiX) are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers use the compound to study its effects on various biological pathways and its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its potent activity against FGFRs makes it a valuable compound in medicinal chemistry research.

Properties

CAS No.

858118-13-5

Molecular Formula

C14H8BrN3O3

Molecular Weight

346.13 g/mol

IUPAC Name

(5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C14H8BrN3O3/c15-10-7-17-14-11(12(10)18(20)21)9(6-16-14)13(19)8-4-2-1-3-5-8/h1-7H,(H,16,17)

InChI Key

HCVKQULNLFVZMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC3=NC=C(C(=C23)[N+](=O)[O-])Br

Origin of Product

United States

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